Thermal Conductivity: 97In3Ag Outperforms SAC305 and 60/40 Lead Solder
In97Ag3 delivers a thermal conductivity of 73–75 W/m·K, which is approximately 26–47% higher than the two most common alternative solder alloys. This advantage directly reduces junction-to-case thermal resistance in high-power-density semiconductor packages [1][2].
| Evidence Dimension | Bulk thermal conductivity (W/m·K) |
|---|---|
| Target Compound Data | 73–75 W/m·K (In97Ag3, at 85 °C) |
| Comparator Or Baseline | SAC305: 58 W/m·K; 60/40 SnPb: ~50 W/m·K |
| Quantified Difference | +26% vs. SAC305; +47% vs. 60/40 SnPb |
| Conditions | Bulk solid-state thermal conductivity; measured at 85 °C for In97Ag3 |
Why This Matters
For thermal interface materials in AI accelerators and HPC processors where every W/m·K of TIM conductivity impacts core temperature, the 73–75 W/m·K of In97Ag3 enables lower operating temperatures than SAC305 or legacy SnPb solders.
- [1] MatWeb, In97-3Ag Indium-Silver Solder Datasheet. Available: https://www.matweb.com/search/datasheet.aspx?MatGUID=aca6fbaf46984b3bbbeb5d32f388c9a6 (accessed Apr. 2026). View Source
- [2] Cynel, "Sn96,5Ag3Cu0,5 (SAC305) Datasheet," Sep. 2016. Available: https://cynel.com.pl/en/sn965ag3cu05/ (accessed Apr. 2026). View Source
